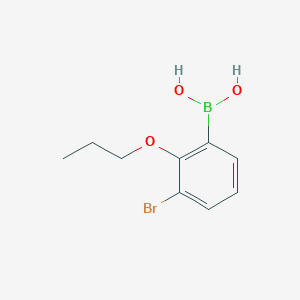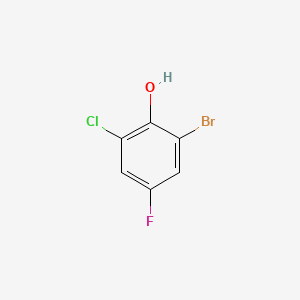
Ácido 3-bromo-2-propoxifenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BBrO3 and its molecular weight is 258.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-propoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-propoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación proteómica
Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. La parte de ácido borónico en el compuesto puede interactuar con ciertas proteínas, proporcionando información valiosa sobre la estructura y función de las proteínas .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound is an organoboron compound, which are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound, as a boron reagent, participates in the transmetalation step, where it transfers the organic group from boron to palladium .
Pharmacokinetics
. This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.
Action Environment
The action of 3-Bromo-2-propoxyphenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a class of compounds to which 3-Bromo-2-propoxyphenylboronic acid belongs, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy in biological systems.
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-propoxyphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups . This property makes it useful in the study of enzyme interactions and inhibition. For instance, it can interact with enzymes such as serine proteases and glycosidases, forming stable complexes that inhibit their activity . Additionally, 3-Bromo-2-propoxyphenylboronic acid can bind to proteins and other biomolecules, altering their function and stability .
Cellular Effects
The effects of 3-Bromo-2-propoxyphenylboronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns and metabolic fluxes, impacting overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromo-2-propoxyphenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This interaction often involves the formation of a boronate ester with serine or threonine residues in the enzyme’s active site . Additionally, 3-Bromo-2-propoxyphenylboronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, altering their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-propoxyphenylboronic acid can change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that 3-Bromo-2-propoxyphenylboronic acid can have sustained effects on cellular function, with some changes persisting even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-propoxyphenylboronic acid vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition, cellular stress, and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
3-Bromo-2-propoxyphenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . It can influence metabolic fluxes by inhibiting or activating key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, the compound can affect metabolite levels by altering the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-propoxyphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, it may be transported into cells via specific membrane transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Bromo-2-propoxyphenylboronic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes in a targeted manner .
Propiedades
IUPAC Name |
(3-bromo-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIDAIRUWTFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399030 |
Source


|
| Record name | 3-Bromo-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848779-86-2 |
Source


|
| Record name | 3-Bromo-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
